molecular formula C22H17N4O13PS3 B12790273 7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid CAS No. 93966-72-4

7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid

Cat. No.: B12790273
CAS No.: 93966-72-4
M. Wt: 672.6 g/mol
InChI Key: HJBVBKCRIMMOCK-UHFFFAOYSA-N
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Description

“7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its applications in various industries, including textiles, food, and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies such as flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aromatic amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye and a pH indicator due to its color-changing properties under different pH conditions.

Biology

In biological research, it can be used as a staining agent to visualize cellular components under a microscope.

Medicine

In medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In the textile industry, it is used to dye fabrics, providing vibrant and long-lasting colors. It is also used in the food industry as a colorant.

Mechanism of Action

The mechanism by which “7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” exerts its effects involves interactions with various molecular targets. The azo groups can interact with proteins and enzymes, altering their activity. The compound’s ability to change color under different conditions is due to the electronic transitions within the azo groups.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining tissues.

    Sudan III: Used for staining lipids.

Uniqueness

Compared to these similar compounds, “7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” may offer unique properties such as higher stability, specific color changes, or enhanced binding to certain molecular targets.

Properties

CAS No.

93966-72-4

Molecular Formula

C22H17N4O13PS3

Molecular Weight

672.6 g/mol

IUPAC Name

7-hydroxy-8-[[4-[(3-phosphonophenyl)diazenyl]-2-sulfophenyl]diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C22H17N4O13PS3/c27-18-7-4-12-8-16(41(31,32)33)11-20(43(37,38)39)21(12)22(18)26-25-17-6-5-14(10-19(17)42(34,35)36)24-23-13-2-1-3-15(9-13)40(28,29)30/h1-11,27H,(H2,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39)

InChI Key

HJBVBKCRIMMOCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(O)O)N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O

Origin of Product

United States

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